molecular formula C13H13N3O2 B2589103 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS No. 932334-10-6

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Cat. No. B2589103
CAS RN: 932334-10-6
M. Wt: 243.266
InChI Key: FWRPELRETWATEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, also known as 4-APB, is a synthetic small molecule that has been studied for its potential therapeutic and laboratory applications. It is an organic compound that belongs to the class of organic compounds known as benzoic acids. This compound has a molecular formula of C10H11N3O2 and is composed of one 3-aminopyridin-2-yl group, one amino group, and one methyl group attached to a benzoic acid scaffold. 4-APB has been used in a variety of research applications, including as an agonist of the 5-HT2A receptor, as a modulator of the NMDA receptor, and as an inhibitor of the human ether-a-go-go-related gene (hERG) channel.

Scientific Research Applications

Structural Elucidation and Theoretical Investigation

This compound has been used in the structural elucidation and theoretical investigation of metal (II) complexes . These complexes are synthesized and characterized using different spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR and elemental analysis .

Quantum Chemical Computations

The compound is used in quantum chemical computations to determine optimized structure parameters, frontier molecular orbital parameters and NLO properties . This is done using DFT (density functional theory), B3LYP functional and 6-31+G (d,p)/SDD basis set .

Synthesis of Metal Complexes

Complexes of this compound with cobalt(II), nickel(II), copper(II), zinc(II) and palladium(II) have been synthesized . These complexes have been proposed to have octahedral geometry for complexes 1, 2 and 4, and square planar for complexes 3 and 5 .

Antiproliferative Activity

The antiproliferative activity of the compounds has been evaluated against different human cancer cell lines (IMR-32, MCF-7, COLO205, A549, HeLa and HEK 293) and cisplatin is used as a reference drug . Compounds 1 and 4 showed remarkable cytotoxicity in five cancer cell lines tested except MCF-7 .

Antimicrobial and Scavenging Activities

The compounds have been examined for their in vitro antimicrobial and scavenging activities . This makes them potentially useful in the development of new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted with these compounds . The results of these studies are well corroborated with the experimental anticancer activity results .

properties

IUPAC Name

4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRPELRETWATEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

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